4-(3-Trifluoromethyl-benzyl)-piperidine
Overview
Description
4-(3-Trifluoromethyl-benzyl)-piperidine is a chemical compound. It is used in the synthesis of 1- (Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2- [ (4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Scientific Research Applications
Glycosylation Processes
1-Benzenesulfinyl piperidine combined with trifluoromethanesulfonic anhydride is a potent reagent for converting thioglycosides to glycosyl triflates, leading to diverse glycosidic linkages under metal-free conditions. This method is efficient for activating both armed and disarmed thioglycosides, highlighting its utility in glycosylation processes (Crich & Smith, 2001).
Synthesis of Piperidine Derivatives
Efficient methods for synthesizing piperidine derivatives, notably for developing metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, have been explored. These derivatives are crucial in producing compounds like febrifugine, a potent antimalarial alkaloid (Okitsu, Suzuki, & Kobayashi, 2001).
Structural and Spectroscopic Analysis
The molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine have been extensively characterized. This includes analyses through FT-IR, FT-Raman, UV-Vis, and NMR techniques, offering insights into the conformational preferences and reactivity of such compounds (Janani et al., 2020).
Catalytic Applications
The synthesis and catalytic properties of complexes containing 4-amino-1-benzyl piperidine have been explored for applications in Suzuki–Miyaura coupling reactions. These studies demonstrate the utility of piperidine derivatives in facilitating carbon-carbon bond formation, a foundational reaction in organic synthesis and pharmaceutical development (Kilic et al., 2008).
Azomethine Ylide Route for Spirooxindoles
A protocol for the metal-free direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine via an azomethine ylide route has been developed. This method is crucial for synthesizing spirooxindoles bearing 3-substituted oxindole moieties, showcasing the versatility of piperidine derivatives in organic synthesis (Du et al., 2017).
Ion Exchange Membranes
Poly(arylene piperidinium) hydroxide ion exchange membranes have been synthesized and analyzed for their alkaline stability and conductivity. These membranes exhibit excellent performance characteristics for use in alkaline fuel cells, underscoring the potential of piperidine derivatives in energy technology applications (Olsson, Pham, & Jannasch, 2018).
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10/h1-3,9-10,17H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWXUYUFCRMWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459490 | |
Record name | 4-(3-Trifluoromethyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37581-28-5 | |
Record name | 4-[[3-(Trifluoromethyl)phenyl]methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37581-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Trifluoromethyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Trifluoromethyl-benzyl)-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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